5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid
Description
5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid (CAS: 180340-64-1) is a bicyclic heterocyclic compound featuring a fused furo-azepine core and a carboxylic acid substituent. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol . The compound’s structure includes a seven-membered azepine ring fused to a furan moiety, with a ketone group at position 5 and a carboxylic acid at position 3. This configuration confers unique physicochemical properties, making it a valuable building block in medicinal and synthetic chemistry .
Properties
IUPAC Name |
5-oxo-4,6,7,8-tetrahydrofuro[3,2-b]azepine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-3-1-2-6-8(10-7)5(4-14-6)9(12)13/h4H,1-3H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXIXGUIQHTUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CO2)C(=O)O)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171558 | |
| Record name | 5,6,7,8-Tetrahydro-5-oxo-4H-furo[3,2-b]azepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180340-64-1 | |
| Record name | 5,6,7,8-Tetrahydro-5-oxo-4H-furo[3,2-b]azepine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180340-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-5-oxo-4H-furo[3,2-b]azepine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: Its structure may mimic certain biological molecules, making it useful in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylate
- Molecular Formula: C₁₀H₁₁NO₄.
- Key Difference : Replacement of the carboxylic acid with a methyl ester group.
7,7-Dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic Acid
- Molecular Formula: C₁₀H₁₁NO₄ (corrected; erroneously lists C₈H₆FN₄O₃).
- Key Difference :
- Ring Fusion : Furo[3,2-c ]azepine vs. furo[3,2-b ]azepine, altering the spatial arrangement of substituents.
- Substituents : Two methyl groups at position 5.
- Impact : Increased steric hindrance may reduce reactivity or binding affinity in biological systems .
(4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic Acid
- Molecular Formula: C₁₉H₁₇NO₄.
- Key Difference : Incorporation of a phenyl group and a hexahydroisoindole system.
- Impact : Extended π-system from the phenyl group enhances crystallinity and intermolecular interactions (e.g., O–H···O hydrogen bonds and C–H···π interactions), influencing solubility and stability .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Melting Point |
|---|---|---|---|---|---|
| 5-Oxo-4H...furo[3,2-B]azepine-3-carboxylic acid | C₉H₉NO₄ | 195.17 | Carboxylic acid, ketone | Likely polar solvents* | Not reported |
| Methyl ester derivative | C₁₀H₁₁NO₄ | 209.20 | Methyl ester, ketone | Improved lipophilicity | Not reported |
| 7,7-Dimethyl variant | C₁₀H₁₁NO₄ | 209.20 | Carboxylic acid, dimethyl | Reduced aqueous solubility** | Not reported |
| Phenyl-substituted analogue | C₁₉H₁₇NO₄ | 323.34 | Phenyl, carboxylic acid | Low (crystalline solid) | Not reported |
Stored as a liquid, suggesting solubility in organic solvents .
*Dimethyl groups increase hydrophobicity .
Collision Cross-Section (CCS) Data
The target compound exhibits distinct CCS values for various adducts (e.g., [M+H]⁺: 138.6 Ų), which are critical for mass spectrometry-based identification. Comparable data for analogues are unavailable, but structural differences (e.g., ester vs. acid) would alter CCS profiles .
Biological Activity
5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on various studies and research findings.
Chemical Structure
The compound features a fused ring system that includes a furo[3,2-B]azepine structure. Its molecular formula is , with the following structural representation:
1. Antioxidant Activity
A study evaluating the antioxidant potential of various compounds similar to this compound found that derivatives of furochromones exhibited significant free radical-scavenging abilities. The presence of specific substituents on the furochromone scaffold influenced their efficacy in scavenging free radicals and inhibiting lipid peroxidation. For instance, compounds with electron-withdrawing groups showed enhanced antioxidant properties compared to their electron-donating counterparts .
2. Inhibition of Enzymes
Research has demonstrated the ability of furo[3,2-B]azepine derivatives to inhibit key enzymes associated with neurodegenerative diseases. Specifically, these compounds have been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in Alzheimer's disease. The most active derivatives exhibited IC50 values in the low micromolar range (e.g., 10.4 μM for AChE) indicating potent inhibitory effects .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 5-Oxo-4H... | 10.4 | 7.7 |
| Other Derivative | 19.2 | 13.2 |
3. Anti-inflammatory Properties
The anti-inflammatory activity of furo[3,2-B]azepine derivatives was assessed through their inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds demonstrated moderate inhibition of COX-2 with IC50 values around 15 μM. This suggests their potential application in treating inflammatory conditions .
4. Cytotoxic Effects
In vitro studies on various cancer cell lines have shown that certain derivatives possess cytotoxic properties. For example, compounds were evaluated against the MCF-7 breast cancer cell line and exhibited varying degrees of cytotoxicity, with some leading to significant cell death at concentrations below 20 μM .
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Case Study on Antioxidant Activity : A series of furochromone derivatives were synthesized and evaluated for their antioxidant capacity using DPPH radical scavenging assays. The most effective compound exhibited a scavenging rate comparable to standard antioxidants like ascorbic acid.
- Case Study on Enzyme Inhibition : Molecular docking studies were performed to elucidate the interaction between furo[3,2-B]azepine derivatives and AChE. The docking results indicated favorable binding interactions that correlated with experimental inhibition data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
